![molecular formula C10H15NO2 B3043850 (2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol CAS No. 938462-27-2](/img/structure/B3043850.png)
(2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol
Overview
Description
“(2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol” is a chemical compound that is related to 3-(3-methoxyphenyl)propan-1-ol . The CAS Number of the related compound is 7252-82-6 .
Synthesis Analysis
The synthesis of compounds related to “(2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol” often involves catalytic protocols for the synthesis of organic compounds . For instance, 1,3-bis (carboxymethyl)imidazolium chloride has been used as a catalyst for the Michael addition of N-heterocycles to chalcones .Molecular Structure Analysis
The molecular structure of “(2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol” is likely to be similar to that of methoxybenzenes , which are aromatic ethers consisting of a benzene skeleton substituted with one or more methoxy groups .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “(2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol” have been studied. For example, a novel stereospecific synthesis of (−)(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol, an intermediate in the synthesis of related compounds, has been reported .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : Research includes the synthesis of various compounds related to (2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol. For instance, Rivera et al. (2022) detailed the synthesis of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol, demonstrating complex condensation reactions and structural disorder in certain groups, including the methoxy group (Rivera, Ríos-Motta, & Bolte, 2022).
- Crystal Structure and Characterization : The structural investigation of compounds similar to (2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol, such as the study by Venkatesan et al. (2016), provides insights into crystallography, spectroscopic methods, and quantum chemical calculations (Venkatesan, Rajakannan, Venkataramanan, Ilangovan, Sundius, & Thamotharan, 2016).
Biological and Pharmacological Applications
- Antimicrobial Activity : Research by Nagamani et al. (2018) on derivatives of this compound highlights their potential in antimicrobial applications. The study synthesized novel compounds and evaluated their antimicrobial activity (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
- Anticancer Properties : The study by Nishizaki et al. (2014) suggests the potential of 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol, a related compound, as an anticancer drug. It was effective against various cancer cell lines, showing promise for cancer therapy (Nishizaki, Kanno, Tsuchiya, Kaku, Shimizu, & Tanaka, 2014).
Chemical Properties and Applications
- Chemical Transformations : The transformation of related compounds, as studied by Bernas et al. (2015), explores the catalytic processes to achieve high conversion and selectivity, providing insights into industrial applications (Bernas, Demidova, Aho, Simakova, Kumar, Laribi, Perrichon, Leino, & Murzin, 2015).
- Antioxidant Activity : The work by Sulpizio et al. (2016) on the antioxidant activity of certain derivatives suggests potential applications in health and wellness industries (Sulpizio, Roller, Giester, & Rompel, 2016).
properties
IUPAC Name |
(2S)-2-amino-3-(3-methoxyphenyl)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-13-10-4-2-3-8(6-10)5-9(11)7-12/h2-4,6,9,12H,5,7,11H2,1H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFQMJOLDYSYPT-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C[C@@H](CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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